

5-Hydroxysophoranone: A Comprehensive Technical Guide to Its Natural Sources and Isolation

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Compound of Interest

Compound Name: 5-Hydroxysophoranone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for the prenylated flavanone, **5-Hydroxysophoranone**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

5-Hydroxysophoranone, with the systematic IUPAC name 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is a complex flavonoid that has garnered interest due to its potential biological activities. As a member of the isoflavonoid class, it is found within a specific range of plant species, offering a promising avenue for natural product-based drug discovery. This guide details its known natural origins and provides a comprehensive overview of the techniques employed for its extraction and purification.

Natural Sources of 5-Hydroxysophoranone

To date, **5-Hydroxysophoranone** has been identified in a select number of plant species, primarily within the Fabaceae family. The documented botanical sources are:

- *Erythrina subumbrans*: The stems and roots of this plant are the most well-documented sources of **5-Hydroxysophoranone**.^{[1][2][3]} Several phytochemical investigations have successfully isolated the compound from this species.
- *Millettia pulchra*: This species is also reported to contain **5-Hydroxysophoranone**, although detailed isolation protocols from this source are less commonly found in the literature.
- *Maackia amurensis*: Reports indicate the presence of **5-Hydroxysophoranone** in this plant, though specific isolation details are not as extensively documented as for *Erythrina subumbrans*.

The primary focus of the detailed experimental protocols in this guide will be on its isolation from *Erythrina subumbrans*, given the greater availability of specific procedural data.

Quantitative Data

The yield of **5-Hydroxysophoranone** can vary depending on the plant part used, the geographical origin of the plant, and the extraction and purification methods employed. The following table summarizes the available quantitative data from the isolation of **5-Hydroxysophoranone** from *Erythrina subumbrans*.

Plant Source	Plant Part	Extraction Method	Yield of Crude Extract	Yield of 5-Hydroxysophoranone	Reference
Erythrina subumbrans	Stems	Maceration with Hexane and Dichloromethane	Not Specified	Not Specified	^[1]
Erythrina subumbrans	Roots and Twigs	Maceration with Ethyl Acetate	49.3 g (from 2.7 kg of roots), 128.7 g (from 4.1 kg of twigs)	Not explicitly quantified for the pure compound	^[3]

Experimental Protocols for Isolation from *Erythrina subumbrans*

The following section provides a detailed methodology for the isolation of **5-Hydroxysophoranone** from the stems and roots of *Erythrina subumbrans*, based on published scientific literature.^{[1][3]}

Plant Material Collection and Preparation

- **Collection:** The stems and roots of *Erythrina subumbrans* are collected.
- **Drying:** The plant material is air-dried to remove moisture.
- **Grinding:** The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

- **Solvent Maceration:** The powdered plant material is subjected to sequential maceration with solvents of increasing polarity. A common procedure involves:
 - **Hexane Extraction:** The powdered material is first macerated with hexane to remove nonpolar constituents like fats and waxes. This step is repeated multiple times for exhaustive extraction.
 - **Dichloromethane or Ethyl Acetate Extraction:** Following hexane extraction, the plant residue is then macerated with a more polar solvent such as dichloromethane or ethyl acetate.^{[1][3]} This is the primary extraction step for isolating flavanones like **5-Hydroxysophoranone**. The maceration is typically carried out at room temperature for several days with periodic agitation.
- **Filtration and Concentration:** The solvent extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract obtained is a complex mixture of phytochemicals and requires further separation and purification to isolate **5-Hydroxysophoranone**. This is typically achieved through a series of chromatographic techniques.

- Column Chromatography (CC):
 - Stationary Phase: Silica gel is commonly used as the stationary phase.
 - Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Sephadex LH-20 Column Chromatography:
 - Fractions from the initial silica gel column that show the presence of the target compound are often further purified using a Sephadex LH-20 column.
 - Mobile Phase: Methanol is a common solvent used for elution on Sephadex LH-20. This step helps to separate compounds based on their molecular size and polarity.
- Preparative Thin Layer Chromatography (pTLC):
 - For final purification, preparative TLC may be used. The semi-purified fraction is applied as a band on a silica gel plate and developed in a suitable solvent system. The band corresponding to **5-Hydroxysophoranone** is then scraped off, and the compound is eluted with a polar solvent.

Structure Elucidation

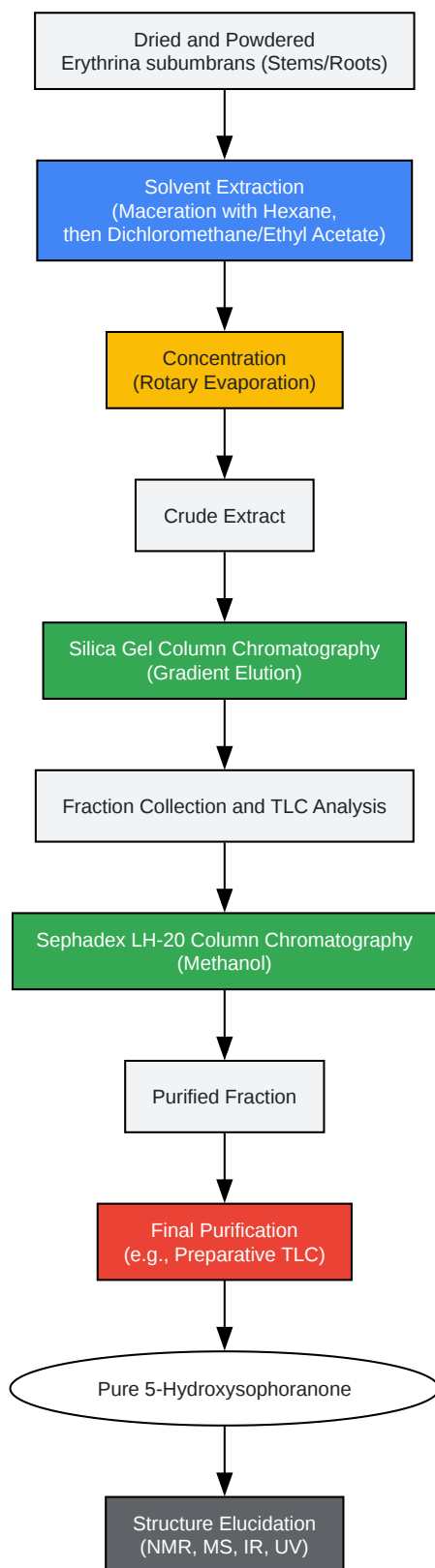
The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the complete chemical structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

- Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and electronic transitions within the molecule.

Visualizations

General Experimental Workflow for Isolation



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Caption: General workflow for the isolation of **5-Hydroxysophoranone**.

Conclusion

This technical guide has summarized the current knowledge on the natural sources and isolation of **5-Hydroxysophoranone**. *Erythrina subumbrans* stands out as the most extensively studied source, with established protocols for its extraction and purification. The methodologies presented here, combining solvent extraction with various chromatographic techniques, provide a solid foundation for researchers aiming to isolate this compound for further investigation into its chemical properties and potential therapeutic applications. Future research could focus on optimizing yields, exploring other potential natural sources, and developing more efficient and scalable purification strategies.

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